1'-Hydroxy bufuralol

Descripción

Propiedades

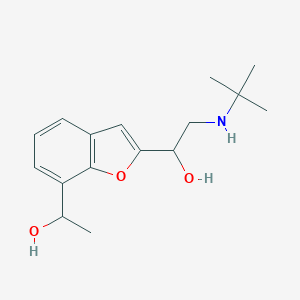

IUPAC Name |

2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYMTYBCXVOBBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57704-16-2 |

Source

|

| Record name | Ro 03-7410 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Role of 1'-Hydroxy Bufuralol in CYP2D6-Mediated Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the oxidation of a wide array of xenobiotics, including many commonly prescribed medications. Bufuralol, a non-selective beta-blocker, is a well-established probe substrate for assessing CYP2D6 activity due to its primary metabolic pathway being 1'-hydroxylation to form 1'-hydroxy bufuralol, a reaction almost exclusively catalyzed by CYP2D6 at low substrate concentrations.[1][2] This technical guide provides an in-depth analysis of the formation of this compound and the mechanisms of CYP2D6 inhibition affecting this pathway. While the focus of inquiry is often on substances that inhibit the formation of this metabolite, this paper will also address the current understanding of this compound's role, if any, as an inhibitor of CYP2D6. Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that this compound acts as a significant inhibitor of CYP2D6. The primary interaction is its formation as a product of bufuralol metabolism by the enzyme.

Bufuralol 1'-Hydroxylation: The Core Reaction

The principal metabolic fate of bufuralol in humans is the hydroxylation at the 1'-position of the butyl side chain, yielding this compound. This reaction serves as a reliable in vitro and in vivo marker for CYP2D6 activity.[3]

Metabolic Pathway of Bufuralol

References

- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-bufuralol 1'-hydroxylation activity in human and rhesus monkey intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1'-Hydroxy Bufuralol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Hydroxy bufuralol is the principal metabolite of bufuralol, a non-selective β-adrenoceptor antagonist. The formation of this compound is almost exclusively catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6. Consequently, the measurement of this compound levels after administration of bufuralol is a widely used and reliable in vivo and in vitro method to phenotype individuals for their CYP2D6 metabolic capacity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies related to this compound.

Chemical Structure and Identification

This compound is a hydroxylated derivative of bufuralol, with the hydroxyl group introduced at the 1'-position of the ethyl group attached to the benzofuran ring system.

| Identifier | Value |

| Formal Name | α²-[[(1,1-dimethylethyl)amino]methyl]-α⁷-methyl-2,7-benzofurandimethanol[1] |

| CAS Number | 57704-16-2[1] |

| Molecular Formula | C₁₆H₂₃NO₃[1] |

| Formula Weight | 277.4 g/mol [1] |

| SMILES | CC(O)C1=C(OC(C(O)CNC(C)(C)C)=C2)C2=CC=C1[1] |

| InChI Key | GTYMTYBCXVOBBB-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 41-49 °C | --INVALID-LINK-- |

| pKa (predicted) | 13.58 ± 0.20 | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Slightly soluble in Methanol and DMSO | --INVALID-LINK--, --INVALID-LINK-- |

| logP (predicted) | While a specific predicted logP value for this compound is not readily available in the searched literature, various computational methods can be employed for its estimation. These methods, such as those based on atomic contributions or fragment-based approaches, are valuable tools in drug discovery for predicting the lipophilicity of molecules. | - |

Metabolic Pathway

The primary metabolic pathway for the formation of this compound is the hydroxylation of bufuralol. This reaction is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.

While CYP2D6 is the major enzyme responsible for this biotransformation, other isoforms, including CYP2C19 and CYP1A2, have been shown to contribute to a lesser extent, particularly at higher substrate concentrations. The formation of other minor metabolites, such as 4-hydroxybufuralol and 6-hydroxybufuralol, has also been reported and is primarily catalyzed by CYP1A2.

Experimental Protocols

The quantification of this compound is a key procedure in clinical and research settings for CYP2D6 phenotyping. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Workflow for Quantification of this compound

1. Sample Preparation (Protein Precipitation)

-

Objective: To remove proteins from the biological matrix that can interfere with the analysis.

-

Protocol:

-

To a known volume of the biological sample (e.g., 100 µL of plasma or microsomal incubation), add a precipitating agent such as ice-cold acetonitrile or perchloric acid.

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

-

2. HPLC Method

-

Objective: To separate this compound from the parent drug and other potential metabolites.

-

Typical Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or perchloric acid) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or a gradient.

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Detection:

-

Fluorescence: Excitation at ~252 nm and emission at ~302 nm.

-

MS/MS: Electrospray ionization (ESI) in positive ion mode is commonly used. The specific mass transitions for this compound would be monitored.

-

-

3. Quantification

-

Objective: To determine the concentration of this compound in the sample.

-

Protocol:

-

Prepare a series of calibration standards with known concentrations of this compound in the same biological matrix.

-

Analyze the standards and the unknown samples using the developed HPLC or LC-MS/MS method.

-

Construct a calibration curve by plotting the peak area (or peak area ratio to an internal standard) against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

-

Synthesis and Purification

While this compound is primarily obtained as a metabolite, its chemical synthesis can be achieved for use as an analytical standard. The general approach involves the oxidation of bufuralol.

-

Synthesis: A common method involves the use of a suitable oxidizing agent to introduce a hydroxyl group at the 1'-position of bufuralol. The specific reaction conditions, including the choice of oxidant, solvent, and temperature, would need to be optimized to achieve a good yield and selectivity.

-

Purification: Following the synthesis, the crude product would require purification to isolate this compound from unreacted starting material and any byproducts. Techniques such as preparative HPLC or column chromatography are typically employed for this purpose. The purity of the final product should be confirmed using analytical techniques like HPLC, mass spectrometry, and NMR.

Signaling Pathway Involvement

Currently, there is no direct evidence to suggest that this compound is an active modulator of specific signaling pathways. Its primary significance lies in its role as a biomarker for CYP2D6 activity. The parent compound, bufuralol, exerts its pharmacological effects by acting as a β-adrenoceptor antagonist, thereby inhibiting the signaling pathways associated with these receptors. The metabolism to this compound is a detoxification and elimination pathway.

Conclusion

This compound is a critical molecule in the fields of drug metabolism and pharmacogenetics. Its chemical structure and properties have been well-characterized, and robust analytical methods for its quantification are established. A thorough understanding of its formation and properties is essential for researchers and clinicians involved in drug development and personalized medicine, particularly for drugs metabolized by CYP2D6.

References

The Use of 1'-Hydroxy Bufuralol as a Biomarker for Cytochrome P450 2D6 Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme responsible for the metabolism of a significant portion of clinically used drugs. Its activity is highly variable among individuals, primarily due to genetic polymorphisms, leading to a wide range of metabolic phenotypes from poor to ultrarapid metabolizers. This variability has profound implications for drug efficacy and toxicity. The hydroxylation of bufuralol to its primary metabolite, 1'-hydroxy bufuralol, is a well-established and specific in vitro and in vivo probe reaction for determining CYP2D6 activity. This technical guide provides a comprehensive overview of the use of this compound as a biomarker for CYP2D6 phenotyping. It includes detailed experimental protocols, quantitative data on enzyme kinetics and metabolic ratios, and visual representations of the metabolic pathway and experimental workflows to aid researchers in the accurate assessment of CYP2D6 activity.

Introduction to CYP2D6 and the Importance of Phenotyping

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including therapeutic drugs. Among these, CYP2D6 is responsible for the oxidative metabolism of approximately 20-25% of all clinically prescribed medications, despite constituting only a small fraction of the total hepatic CYP content.[1] The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants, leading to significant interindividual differences in enzyme activity.[1]

This genetic variability results in distinct metabolic phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to a lack of enzyme activity.

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles.

-

Extensive (Normal) Metabolizers (EMs): Individuals with two functional alleles.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, resulting in exceptionally high enzyme activity.

The metabolic phenotype of an individual can significantly impact the pharmacokinetics and pharmacodynamics of CYP2D6 substrates, potentially leading to adverse drug reactions or therapeutic failure. Therefore, phenotyping individuals for their CYP2D6 activity is crucial for personalized medicine, enabling dose adjustments or the selection of alternative medications to ensure optimal therapeutic outcomes.

Bufuralol, a non-selective beta-adrenergic antagonist, is extensively and almost exclusively metabolized by CYP2D6 at therapeutic concentrations. The primary metabolic pathway is the hydroxylation at the 1'-position of the butyl side chain to form this compound. This reaction is highly specific to CYP2D6, making the formation of this metabolite a reliable indicator of the enzyme's activity.

The Metabolic Pathway of Bufuralol

The biotransformation of bufuralol is dominated by CYP2D6-mediated hydroxylation. While other minor metabolites can be formed, the conversion to this compound is the principal route of elimination. At higher substrate concentrations, other CYP enzymes, such as CYP1A2 and CYP2C19, may contribute to bufuralol metabolism, but at the low concentrations used in phenotyping assays, the reaction is highly specific to CYP2D6.[2][3]

Quantitative Data for CYP2D6 Activity

The activity of CYP2D6 can be quantified through various parameters, including enzyme kinetics (Km and Vmax) and metabolic ratios (MR). These values differ significantly across individuals with different CYP2D6 genotypes.

Enzyme Kinetics

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These parameters are crucial for in vitro characterization of enzyme activity.

| CYP2D6 Allele | Km (µM) for Bufuralol 1'-Hydroxylation | Vmax (pmol/min/pmol CYP2D6) | Reference |

| CYP2D61 (Wild-type) | ~5 - 15 | Varies | [4] |

| CYP2D62 | ~5 - 15 | Similar to 1 | |

| CYP2D64 (Non-functional) | Not applicable | No activity | |

| CYP2D610 (Reduced function) | Higher than *1 | Lower than *1 | |

| CYP2D617 (Reduced function) | Higher than 1 | Lower than *1 | |

| CYP2D641 (Reduced function) | Not explicitly stated for bufuralol, but generally reduced function | Lower than *1 |

Note: The exact values for Km and Vmax can vary depending on the experimental system (e.g., human liver microsomes, recombinant enzyme source) and conditions.

Metabolic Ratios

The metabolic ratio (MR) is a non-invasive measure of in vivo enzyme activity. It is typically calculated as the molar ratio of the parent drug to its metabolite in a biological fluid, such as urine or plasma, after administration of a probe drug. For bufuralol, the MR is calculated as:

MR = [Bufuralol] / [this compound]

A higher MR indicates lower enzyme activity. While specific cutoff values can vary between studies and populations, the following provides a general classification of CYP2D6 phenotypes based on the urinary metabolic ratio of bufuralol.

| CYP2D6 Phenotype | Typical Urinary Metabolic Ratio (Bufuralol / this compound) |

| Poor Metabolizer (PM) | > 10 |

| Intermediate Metabolizer (IM) | 1 - 10 |

| Extensive Metabolizer (EM) | < 1 |

| Ultrarapid Metabolizer (UM) | < 0.1 |

Note: These are approximate ranges and should be established for each specific study protocol and analytical method.

Experimental Protocols

Accurate determination of CYP2D6 activity using bufuralol requires standardized and well-validated experimental protocols. Both in vitro and in vivo methods are commonly employed.

In Vitro CYP2D6 Phenotyping: Bufuralol 1'-Hydroxylation Assay

This protocol describes a typical incubation using human liver microsomes (HLMs) or recombinant CYP2D6 enzymes.

Materials:

-

Human liver microsomes (or recombinant CYP2D6)

-

Bufuralol hydrochloride

-

This compound (as a standard)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

HPLC with fluorescence detection or LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (typically 0.1-0.5 mg/mL protein), and the desired concentration of bufuralol (e.g., 1-100 µM, often near the Km for specific activity assessment).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzyme.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a clean tube for analysis.

-

Analytical Quantification: Analyze the formation of this compound using a validated HPLC-fluorescence or LC-MS/MS method. An internal standard should be used to ensure accurate quantification.

In Vivo CYP2D6 Phenotyping

This protocol outlines a general procedure for in vivo CYP2D6 phenotyping using bufuralol.

Study Conduct:

-

Subject Selection: Recruit healthy volunteers with informed consent. Genotyping for CYP2D6 alleles prior to the study can help in selecting a cohort with diverse metabolic phenotypes.

-

Drug Administration: Administer a single oral dose of bufuralol hydrochloride (e.g., 10-30 mg). The dose should be low to ensure CYP2D6-specific metabolism.

-

Sample Collection: Collect urine samples at timed intervals (e.g., 0-8 hours or 0-12 hours) post-dose. A single time-point plasma sample (e.g., at 3 or 4 hours) can also be used.

-

Sample Processing and Storage: Measure the volume of the collected urine and store aliquots at -20°C or lower until analysis. Plasma samples should be separated by centrifugation and stored frozen.

-

Analytical Quantification: Determine the concentrations of bufuralol and this compound in the urine or plasma samples using a validated analytical method (HPLC-fluorescence or LC-MS/MS).

-

Calculation of Metabolic Ratio: Calculate the urinary metabolic ratio as the molar ratio of bufuralol to this compound excreted over the collection period.

Genotype-Phenotype Correlation and Clinical Implications

The genetic makeup of an individual's CYP2D6 gene is the primary determinant of their metabolic phenotype. This relationship forms the basis of pharmacogenetic testing and its application in personalized medicine.

The clinical implications of altered CYP2D6 activity are significant:

-

Poor Metabolizers (PMs): PMs are at an increased risk of experiencing adverse drug reactions from standard doses of CYP2D6 substrates due to reduced drug clearance and accumulation of the parent drug. For prodrugs that require CYP2D6 for activation (e.g., codeine), PMs may experience a lack of therapeutic effect.

-

Ultrarapid Metabolizers (UMs): UMs may experience therapeutic failure with standard doses of CYP2D6 substrates due to rapid drug elimination. Conversely, for prodrugs, UMs may be at a higher risk of toxicity due to the rapid formation of the active metabolite.

Conclusion

The measurement of this compound formation serves as a robust and specific biomarker for determining CYP2D6 activity. Both in vitro and in vivo phenotyping methods utilizing bufuralol provide valuable information for researchers and clinicians in understanding interindividual variability in drug metabolism. The integration of CYP2D6 phenotyping into drug development and clinical practice is a critical step towards the implementation of personalized medicine, ultimately leading to safer and more effective drug therapies. This guide provides the foundational knowledge and detailed protocols to facilitate the accurate assessment of CYP2D6 activity using this well-established probe substrate.

References

- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1'-Hydroxy Bufuralol: A Technical Guide for Analytical Standard Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for the analytical standard of 1'-Hydroxy bufuralol. This compound is the principal metabolite of bufuralol, a non-selective β-adrenoceptor antagonist. The quantification of this metabolite is crucial for studying the activity of cytochrome P450 enzymes, particularly CYP2D6, which is responsible for its formation.

Introduction

Bufuralol undergoes extensive metabolism in the liver, with the primary pathway being the hydroxylation of the ethyl group at the 1'-position to form this compound. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6, making this compound a key biomarker for CYP2D6 activity.[1][2][3] The synthesis of an analytical standard of this compound is essential for its accurate quantification in various biological matrices during preclinical and clinical studies. While this compound is a product of metabolism, chemical synthesis provides a reliable source of the pure analytical standard.

Synthesis Pathway

The most direct chemical approach to synthesizing this compound involves the oxidation of bufuralol. This strategy mimics the metabolic pathway and is a common method for preparing drug metabolites.

A plausible synthetic route starting from a precursor to bufuralol is outlined below. The synthesis of the bufuralol precursor itself is also described to provide a comprehensive overview.

Logical Flow of Synthesis

Caption: Overall synthetic strategy for this compound.

Detailed Synthesis Pathway

The synthesis can be conceptually divided into two main stages: the synthesis of the precursor, bufuralol, and its subsequent oxidation to this compound.

Stage 1: Synthesis of Bufuralol

The synthesis of bufuralol can be achieved through a multi-step process starting from 2-ethylphenol. A known method for synthesizing (R)-Bufuralol provides a basis for this stage.[4]

Caption: Step-wise synthesis of the precursor, Bufuralol.

Stage 2: Oxidation of Bufuralol to this compound

The key step in the synthesis of the analytical standard is the selective oxidation of the benzylic carbon of the ethyl group in bufuralol. This transformation introduces the hydroxyl group at the 1'-position. A common approach for preparing the deuterated analog involves the oxidation of deuterated bufuralol.[5]

Caption: Final oxidation step to yield this compound.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps. These should be adapted and optimized based on laboratory conditions and available reagents.

Protocol 1: Synthesis of Bufuralol (Illustrative)

-

Step 1: Friedel-Crafts Acylation of 2-Ethylphenol. To a solution of 2-ethylphenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at reduced temperature. Slowly add acetyl chloride and allow the reaction to proceed until completion. Quench the reaction with ice-water and extract the product.

-

Step 2: Darzens Condensation. React the resulting 2-hydroxy-3-ethylacetophenone with an α-chloroacetic ester in the presence of a base like sodium ethoxide to form the corresponding glycidic ester.

-

Step 3: Hydrolysis and Decarboxylation. Hydrolyze the glycidic ester with an aqueous base, followed by acidification and heating to promote decarboxylation, yielding 2-(oxiran-2-yl)-7-ethylbenzofuran.

-

Step 4: Epoxide Opening. React the epoxide with an excess of tert-butylamine, either neat or in a suitable solvent, to open the epoxide ring and form bufuralol. Purify the product by column chromatography or recrystallization.

Protocol 2: Oxidation of Bufuralol to this compound

-

Reaction Setup. Dissolve bufuralol in a suitable organic solvent (e.g., dichloromethane or a mixture of acetonitrile and water).

-

Oxidation. Add a mild and selective oxidizing agent. Examples of potentially suitable reagents include selenium dioxide, or enzymatic systems that mimic the metabolic process (e.g., using liver microsomes, though this is more for metabolic studies than bulk synthesis). For a purely chemical synthesis, a carefully controlled oxidation is required to prevent over-oxidation or side reactions.

-

Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification. Once the reaction is complete, quench any remaining oxidizing agent. Extract the product into an organic solvent. The crude product should be purified using column chromatography on silica gel to separate this compound from unreacted bufuralol and any side products.

-

Characterization. Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Bufuralol | C₁₆H₂₃NO₂ | 261.36 | Starting Material |

| This compound | C₁₆H₂₃NO₃ | 277.36 | Product |

Table 2: Illustrative Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Synthesis of Bufuralol | |||||

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Dichloromethane | 2-4 | 0 to rt | 70-80 |

| Darzens Condensation | α-Chloroacetic ester, NaOEt | Ethanol | 4-6 | rt | 60-70 |

| Hydrolysis & Decarboxylation | NaOH, HCl | Water/Ethanol | 2-3 | 100 | 80-90 |

| Epoxide Opening | tert-Butylamine | Methanol | 12-18 | rt | 75-85 |

| Oxidation to this compound | |||||

| Oxidation | Mild Oxidizing Agent | Dichloromethane | 4-8 | rt | 30-50 |

Table 3: Analytical Characterization Data (Expected)

| Analysis | Specification |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| ¹H NMR | Conforms to the structure |

| Mass Spectrum (m/z) | [M+H]⁺ = 278.17 |

Conclusion

The synthesis of this compound as an analytical standard is a critical process for enabling accurate bioanalytical studies. The most feasible chemical synthesis route involves the controlled oxidation of bufuralol. While this guide provides a conceptual framework and generalized protocols, the specific reaction conditions, particularly for the oxidation step, require careful optimization and control to achieve the desired product with high purity. The use of modern analytical techniques is paramount for the characterization and quality control of the final analytical standard.

References

- 1. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. 1185069-74-2 [chembk.com]

Understanding Bufuralol 1'-Hydroxylase Reaction Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of bufuralol 1'-hydroxylase, a key metabolic pathway primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). Understanding the kinetics of this reaction is crucial for drug development, as bufuralol is a classic probe substrate used to characterize the activity and inhibition of CYP2D6, an enzyme responsible for the metabolism of a significant portion of clinically used drugs.

Core Concepts in Bufuralol 1'-Hydroxylation

Bufuralol, a non-selective beta-adrenergic antagonist, is metabolized in humans and other species through several pathways, with 1'-hydroxylation being the most prominent. This reaction, the addition of a hydroxyl group to the 1' position of the bufuralol molecule, is predominantly catalyzed by CYP2D6.[1] However, other cytochrome P450 isoforms, such as CYP1A2 and CYP2C19, can also contribute to this metabolic conversion, particularly at higher substrate concentrations or in individuals with deficient CYP2D6 activity.[1]

The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This variability directly impacts the kinetics of bufuralol 1'-hydroxylation and has important implications for drug efficacy and safety.

Quantitative Data on Bufuralol 1'-Hydroxylase Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are essential for characterizing the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. The intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of the enzyme. The following tables summarize key kinetic data for bufuralol 1'-hydroxylation from various in vitro systems.

Table 1: Kinetic Parameters of Bufuralol 1'-Hydroxylation in Human Liver Microsomes

| Human Liver Microsome Sample/Genotype | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference |

| Sample HL-18 (High CYP2D6) | ~50 | - | - | [1] |

| Sample HL-67 (Low CYP2D6) | ~250 | - | - | [1] |

| CYP2D61/1, 1/2, 1/2X2, 2/2 | Lower Km values | Higher Vmax values | Higher Vmax/Km ratios | [2] |

| CYP2D64/4, 4/4L, 4D/4L | Higher Km values | Lower Vmax values | Lower Vmax/Km ratios | |

| CYP2D610B/10B | Higher Km values | Lower Vmax values | Lower Vmax/Km ratios |

Table 2: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Recombinant Cytochrome P450 Isoforms

| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) | Reference |

| Human CYP2D6.1 (Wild-type) | - | - | - | |

| Human CYP2D6*53 | - | - | Nearly 10x greater than CYP2D6.1 | |

| Rat P450 2D1 | 8.4 | - | - | |

| Rat P450 2C11 | 83 | - | - | |

| Rat P450 1A1 | 230 | - | - |

Experimental Protocols

The determination of bufuralol 1'-hydroxylase kinetics typically involves in vitro assays using human liver microsomes (HLMs) or recombinant CYP enzymes.

1. Incubation Conditions

A typical incubation mixture for a bufuralol 1'-hydroxylase assay includes:

-

Enzyme Source: Human liver microsomes (e.g., 0.1-0.5 mg/mL protein) or recombinant CYP2D6 co-expressed with NADPH-cytochrome P450 reductase.

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Substrate: Bufuralol hydrochloride at various concentrations to determine Km and Vmax.

-

Cofactor: An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl₂) or a set concentration of NADPH (e.g., 1 mM).

-

Incubation: The reaction is typically initiated by the addition of the NADPH-generating system or NADPH after a short pre-incubation of the other components at 37°C. The incubation is carried out for a specific time (e.g., 10-30 minutes) during which the reaction is linear.

2. Reaction Termination and Sample Preparation

The enzymatic reaction is terminated by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., perchloric acid). The mixture is then centrifuged to precipitate the protein, and the supernatant is collected for analysis.

3. Analytical Method: HPLC with Fluorescence Detection

The formation of 1'-hydroxybufuralol is quantified using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.

-

Chromatographic Separation: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with a small amount of acid like perchloric acid or formic acid) and an organic modifier (e.g., acetonitrile). The separation can be isocratic or a gradient.

-

Detection: 1'-hydroxybufuralol is a fluorescent molecule. The excitation and emission wavelengths for its detection are typically around 252 nm and 302 nm, respectively.

-

Quantification: The concentration of the metabolite is determined by comparing its peak area to a standard curve of known concentrations of 1'-hydroxybufuralol.

Mandatory Visualizations

Metabolic Pathway of Bufuralol

References

- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Formation of 1'-Hydroxy Bufuralol in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro formation of 1'-hydroxy bufuralol, a key metabolic pathway primarily mediated by the cytochrome P450 enzyme CYP2D6. Bufuralol 1'-hydroxylation is a widely used probe reaction to assess CYP2D6 activity, which is crucial for drug metabolism studies due to the enzyme's significant genetic polymorphism and its role in the metabolism of numerous clinically important drugs. This document details the experimental protocols, presents key kinetic data, and illustrates the metabolic pathway and experimental workflow.

Introduction

Bufuralol is a non-selective beta-adrenergic antagonist that undergoes extensive metabolism in the liver. The principal metabolic pathway is the hydroxylation of the benzylic carbon atom to form this compound. This reaction is almost exclusively catalyzed by CYP2D6, making it a highly specific probe substrate for determining the activity of this enzyme in vitro. Understanding the kinetics and experimental conditions for this reaction is essential for drug interaction studies, phenotyping, and predicting in vivo clearance of drug candidates metabolized by CYP2D6.

Metabolic Pathway

The primary metabolic conversion of bufuralol in liver microsomes is the hydroxylation at the 1'-position. While other minor metabolites such as 4-hydroxybufuralol and 6-hydroxybufuralol can be formed, the 1'-hydroxylation is the hallmark of CYP2D6 activity.[1][2]

Quantitative Data: Enzyme Kinetics

The kinetic parameters for bufuralol 1'-hydroxylation can vary depending on the source of human liver microsomes (HLM), reflecting the genetic polymorphism of CYP2D6.[1] Below is a summary of reported kinetic values.

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Microsomes (Sample HL-18) | (+/-)-Bufuralol | ~50 | Not Specified | [1] |

| Human Liver Microsomes (Sample HL-67) | (+/-)-Bufuralol | ~250 | Not Specified | [1] |

| Human Liver Microsomes | (+)-Bufuralol | Biphasic Kinetics | Not Specified | |

| Human Liver Microsomes | (-)-Bufuralol | Biphasic Kinetics | Not Specified | |

| cDNA-expressed CYP2D6 | Bufuralol | Varies | Varies |

Note: Kinetic parameters can exhibit biphasic patterns, suggesting the involvement of multiple enzyme activities or allosteric effects, although CYP2D6 is the high-affinity component. The stability of CYP2D6 during incubation can also affect kinetic measurements, with Vmax potentially decreasing over time.

Experimental Protocols

The following protocols are synthesized from established methodologies for measuring bufuralol 1'-hydroxylase activity in human liver microsomes.

Materials and Reagents

-

Human Liver Microsomes (pooled or from individual donors)

-

(±)-Bufuralol hydrochloride

-

This compound (as an analytical standard)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification (e.g., a structurally similar compound not present in the incubation)

Incubation Procedure

-

Preparation of Incubation Mixture: On ice, prepare a master mix containing potassium phosphate buffer, MgCl₂, and human liver microsomes. The final microsomal protein concentration typically ranges from 0.1 to 0.5 mg/mL.

-

Pre-incubation: Pre-incubate the master mix at 37°C for approximately 5 minutes to allow the system to reach thermal equilibrium.

-

Initiation of Reaction: Add bufuralol to the pre-warmed master mix. Bufuralol is typically dissolved in a small volume of solvent like acetonitrile or DMSO, ensuring the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition. A range of substrate concentrations (e.g., 1 to 100 µM) is used to determine kinetic parameters.

-

Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system or a solution of NADPH.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation, typically between 10 to 45 minutes. It is recommended to keep the incubation time short (less than 20 minutes) to minimize the impact of CYP2D6 instability.

-

Termination of Reaction: Stop the reaction by adding a volume of cold acetonitrile or other organic solvent. The addition of an internal standard at this step can aid in accurate quantification.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC.

Analytical Method: HPLC with Fluorescence Detection

The formation of this compound is typically quantified using a reverse-phase high-performance liquid chromatography (HPLC) system with fluorescence detection.

-

Column: C18 analytical column.

-

Mobile Phase: A common mobile phase consists of acetonitrile and an aqueous buffer (e.g., 2 mM perchloric acid).

-

Detection: Fluorescence detection with an excitation wavelength of approximately 252 nm and an emission wavelength of around 302 nm.

-

Quantification: A standard curve of this compound is prepared to quantify the amount of metabolite formed in the microsomal incubations. The minimal detectable level of 1'-hydroxybufuralol can be as low as 0.1 ng/ml.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro bufuralol 1'-hydroxylation assay.

References

The Pharmacological Significance of 1'-Hydroxy Bufuralol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Hydroxy bufuralol is the principal metabolite of the non-selective β-adrenoceptor antagonist, bufuralol. Its formation is a critical reaction in drug metabolism research, primarily serving as a specific and sensitive in vitro probe for the activity of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] The polymorphic nature of the CYP2D6 gene results in significant inter-individual and inter-ethnic variations in enzyme activity, leading to distinct metabolic phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers.[4][5] Consequently, the rate of this compound formation is a key indicator of an individual's CYP2D6 metabolic capacity, which has profound implications for the efficacy and safety of a multitude of clinically used drugs metabolized by this enzyme. This technical guide provides an in-depth overview of the pharmacological significance of this compound, detailing its metabolic pathways, experimental protocols for its quantification, and key kinetic data.

Metabolic Pathway of Bufuralol

Bufuralol is predominantly metabolized via hydroxylation at the 1'-position of the ethyl side chain to form this compound. This reaction is mainly catalyzed by CYP2D6. While CYP2D6 is the high-affinity enzyme responsible for this transformation, other isoforms such as CYP2C19 and CYP1A2 can also contribute to a lesser extent, particularly at higher substrate concentrations. Further metabolism of bufuralol can occur, leading to the formation of other minor metabolites like 4-hydroxy bufuralol and 6-hydroxy bufuralol.

Quantitative Data: Enzyme Kinetics

The affinity (Km) and maximum velocity (Vmax) of bufuralol 1'-hydroxylation are crucial parameters for characterizing CYP2D6 activity and the influence of genetic variants or inhibitors. The following tables summarize key kinetic data from in vitro studies.

Table 1: Michaelis-Menten Constants for Bufuralol 1'-Hydroxylation by Recombinant CYP Enzymes

| Enzyme | Apparent Km (μM) | Source |

| CYP2D6 | ~5 (high-affinity component) | |

| CYP2C19 | 36 | |

| CYP1A2 | 145 (in presence of CYP2D6/2C19 inhibitors) |

Table 2: Inhibition Constants (Ki) for CYP2C19- and CYP2D6-Mediated Bufuralol 1'-Hydroxylation

| Inhibitor | Target Enzyme | Apparent Ki (μM) | Source |

| S-mephenytoin | CYP2C19 | 42 | |

| Quinidine | CYP2C19 | No inhibition | |

| Quinine | CYP2C19 | No inhibition | |

| Ticlopidine | CYP2C19 & CYP2D6 | Equipotent inhibition | |

| Diphenhydramine | CYP2D6 | ~11 | |

| Clemastine | CYP2D6 | ~2 | |

| Tripelennamine | CYP2D6 | ~4-6 | |

| Promethazine | CYP2D6 | ~4-6 | |

| Hydroxyzine | CYP2D6 | ~4-6 |

Experimental Protocols

The quantification of this compound formation is a standard assay in drug metabolism studies. Below are detailed methodologies for a typical in vitro experiment using human liver microsomes.

In Vitro Bufuralol 1'-Hydroxylation Assay Using Human Liver Microsomes

Objective: To determine the rate of this compound formation as a measure of CYP2D6 activity.

Materials:

-

Human liver microsomes (HLMs)

-

Bufuralol hydrochloride

-

This compound (as a standard)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., this compound-d9)

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and varying concentrations of bufuralol.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 3-5 minutes) to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 10-45 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. The quenching solvent should contain an internal standard for accurate quantification.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

-

HPLC Analysis: Transfer the supernatant to HPLC vials for analysis. Separate this compound from bufuralol and other components using a C18 reverse-phase column.

-

Detection: Detect this compound using a fluorescence detector with excitation and emission wavelengths of approximately 252 nm and 302 nm, respectively.

-

Quantification: Calculate the concentration of this compound formed by comparing its peak area to that of a standard curve prepared with known concentrations of the metabolite.

Conclusion

This compound is a pharmacologically significant metabolite whose formation is a cornerstone of in vitro drug metabolism studies. As the major product of CYP2D6-mediated metabolism of bufuralol, its rate of formation provides a reliable and sensitive measure of CYP2D6 activity. Understanding the kinetics of this compound formation and the experimental protocols for its measurement is essential for researchers and drug development professionals in characterizing the metabolic profiles of new chemical entities, investigating drug-drug interactions, and predicting the impact of pharmacogenetic variations on drug disposition. The data and methodologies presented in this guide serve as a comprehensive resource for the application of this compound as a critical tool in modern pharmacology and drug development.

References

- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Genetic polymorphisms of cytochrome P450 2D6 (CYP2D6): clinical consequences, evolutionary aspects and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

1'-Hydroxy Bufuralol: A Technical Guide for Researchers

This technical guide provides an in-depth overview of 1'-Hydroxy bufuralol, a principal metabolite of the β-adrenoceptor antagonist bufuralol. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and pathway visualizations to support further investigation and application in drug metabolism studies.

Core Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 57704-16-2 | [1][2][3] |

| Molecular Formula | C₁₆H₂₃NO₃ | [1][2] |

| Molecular Weight | 277.4 g/mol | |

| Formal Name | α²-[[(1,1-dimethylethyl)amino]methyl]-α⁷-methyl-2,7-benzofurandimethanol | |

| Synonyms | Ro 03-7410 | |

| Purity | ≥97% (commercially available) | |

| Formulation | A solid | |

| Solubility | Soluble in Chloroform, Slightly soluble in Methanol |

Metabolic Pathway of Bufuralol

Bufuralol undergoes extensive metabolism in the liver, primarily through hydroxylation to form this compound. This reaction is a well-established marker for the activity of cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism. While CYP2D6 is the primary catalyst, other isoforms such as CYP1A2 and CYP2C19 can also contribute to this metabolic conversion, albeit to a lesser extent.

Caption: Metabolic pathway of Bufuralol to this compound.

Quantitative Kinetic and Inhibition Data

The formation of this compound is a key indicator of CYP2D6 activity. The following table summarizes important kinetic and inhibition constants related to this biotransformation.

| Parameter | Enzyme | Value | Notes | Reference |

| Km | Human Liver Microsomes | 61 µM and 171 µM | Apparent Km from two different liver samples. | |

| Vmax | Human Liver Microsomes | 3.2 and 5.8 nmol/mg/h | Apparent Vmax from two different liver samples. | |

| Km | Recombinant CYP2D6 | ~5.1 µM | Calculated as 36 µM / 7-fold lower than CYP2C19. | |

| Km | Recombinant CYP2C19 | 36 µM | Apparent Km. | |

| Km | CYP2D6-deficient HLM (with quinidine) | 38 µM | Reflects CYP2C19 activity. | |

| Km | HLM (with S-mephenytoin and quinidine) | 145 µM | Reflects CYP1A2 activity. | |

| Ki (S-mephenytoin) | Recombinant CYP2C19 | 42 µM | Inhibition of bufuralol hydroxylation. | |

| IC50 (Berberine) | Human Hepatic Microsomes | 45 µM | Inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation. | |

| IC50 (Hydrastine) | Human Hepatic Microsomes | 350 µM | Inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation. |

Experimental Protocols

In Vitro Bufuralol 1'-Hydroxylation Assay in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic conversion of bufuralol to this compound using human liver microsomes.

Experimental Workflow Diagram

Caption: General experimental workflow for an in vitro bufuralol metabolism assay.

Materials:

-

Human liver microsomes (HLM)

-

Bufuralol hydrochloride

-

This compound (for standard curve)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

-

Magnesium chloride (MgCl₂)

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile (ACN), cold

-

Methanol

-

Formic acid

Procedure:

-

Preparation:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a stock solution of bufuralol in an appropriate solvent (e.g., water or methanol).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, HLM (e.g., final concentration of 0.5 mg/mL), and bufuralol (at various concentrations, e.g., 1-100 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Reaction Termination:

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples vigorously to precipitate the protein.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Quantification:

-

Analyze the samples using a validated LC-MS/MS or HPLC method with fluorescence detection (Excitation: 252 nm, Emission: 302 nm).

-

Prepare a standard curve of this compound in the same matrix to quantify the amount of metabolite formed.

-

Calculate the rate of formation of this compound (e.g., in pmol/min/mg protein).

-

CYP2D6 Inhibition Assay

This protocol is designed to assess the inhibitory potential of a test compound on CYP2D6-mediated bufuralol 1'-hydroxylation.

Procedure:

-

Follow the same preparation and incubation setup as the metabolism assay described above.

-

In addition to the substrate (bufuralol), add the test compound (inhibitor) at various concentrations to the pre-incubation mixture. A vehicle control (without the inhibitor) should be run in parallel.

-

Initiate the reaction with NADPH and incubate for a fixed time period that falls within the linear range of metabolite formation determined previously.

-

Terminate and process the samples as described above.

-

Quantify the amount of this compound formed in the presence and absence of the inhibitor.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be performed with multiple substrate and inhibitor concentrations, and the data can be analyzed using Lineweaver-Burk or Dixon plots.

References

- 1. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Methodological & Application

LC-MS/MS method for quantification of 1'-Hydroxy bufuralol

An LC-MS/MS method for the quantification of 1'-Hydroxy bufuralol, a primary metabolite of bufuralol, is a critical tool for in vitro drug metabolism studies. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in a human liver microsome matrix, a common model for studying drug-metabolizing enzymes. The method described herein is essential for researchers, scientists, and professionals in drug development involved in assessing the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, for which this compound formation is a specific marker.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound certified reference standard

-

Bufuralol hydrochloride

-

Internal Standard (IS), e.g., Dextrorphan

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid, LC-MS grade

-

Acetone, HPLC grade

-

Microcentrifuge tubes

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (e.g., Dextrorphan) in methanol.

-

Working Solutions: From the stock solutions, prepare intermediate working solutions by serial dilution in a 50:50 mixture of acetonitrile and water.

-

Calibration (CAL) Standards: Prepare calibration standards by spiking the appropriate working solutions into a blank microsomal matrix (incubation mixture without NADPH to prevent enzymatic activity). A typical concentration range is 50-2000 ng/mL.[3][4]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 90, 800, and 1800 ng/mL) in the same manner as the calibration standards.[3]

Sample Preparation: Microsomal Incubation and Protein Precipitation

-

Incubation Mixture: In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), 10 mM MgCl₂, human liver microsomes (e.g., 0.1 mg/mL), and the substrate bufuralol (at a concentration near its Km, e.g., 12.5 µg/mL).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a fixed time (e.g., 10-30 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding an equal volume (e.g., 500 µL) of ice-cold acetonitrile:acetone (1:1, v/v) containing the internal standard. This step also serves to precipitate microsomal proteins.

-

Protein Precipitation: Vortex the samples vigorously.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Sample Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation Workflow

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer with a heated electrospray ionization (H-ESI) source.

-

Liquid Chromatography:

-

Column: C18 analytical column (e.g., Kinetex)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.5 mL/min

-

Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.

-

Injection Volume: 20 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Ion Spray Voltage: 3000 V

-

Temperature: 400 °C

-

Data Presentation

Quantitative data for the method is summarized in the tables below.

Table 1: Optimized Mass Spectrometer Parameters (SRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 278.2 | 186.1 | Optimized Value |

| Dextrorphan (IS) | 258.2 | 157.1 | Optimized Value |

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Calibration Curve for this compound

| Parameter | Value |

|---|---|

| Concentration Range | 50 - 2000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 50 ng/mL |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Low QC | 90 | < 10% | 93 - 119% | < 12% | 93 - 119% |

| Mid QC | 800 | < 10% | 93 - 119% | < 12% | 93 - 119% |

| High QC | 1800 | < 10% | 93 - 119% | < 12% | 93 - 119% |

%RSD values are based on typical acceptance criteria.

Overall Experimental Workflow

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of this compound in human liver microsomes. The protocol involves a straightforward protein precipitation step followed by a sensitive analysis using tandem mass spectrometry. The method demonstrates excellent linearity, precision, and accuracy over a relevant concentration range, making it highly suitable for in vitro CYP2D6 inhibition and phenotyping studies in the field of drug discovery and development.

References

- 1. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. ptfarm.pl [ptfarm.pl]

Application Notes and Protocols for CYP2D6 Inhibition Assay Using Bufuralol Hydroxylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs.[1][2][3] Assessing the potential of new chemical entities (NCEs) to inhibit CYP2D6 is a crucial step in drug development to avoid potential drug-drug interactions and adverse effects. This document provides a detailed protocol for an in vitro CYP2D6 inhibition assay using the probe substrate bufuralol. The assay is based on the principle that CYP2D6 catalyzes the hydroxylation of bufuralol to 1'-hydroxybufuralol. The rate of this reaction can be monitored, and the inhibitory potential of test compounds can be determined by measuring the decrease in the formation of the metabolite.

Principle of the Assay

The CYP2D6 inhibition assay using bufuralol relies on the enzymatic conversion of bufuralol to its hydroxylated metabolite, 1'-hydroxybufuralol. This reaction is highly specific to the activity of the CYP2D6 enzyme. The assay can be performed using human liver microsomes, which contain a mixture of drug-metabolizing enzymes, or with recombinant human CYP2D6 enzyme for a more specific assessment. The reaction requires the presence of a cofactor, NADPH, which is typically supplied by an NADPH-generating system. The rate of 1'-hydroxybufuralol formation is quantified, often by fluorescence detection or by high-performance liquid chromatography (HPLC).[4] The inhibitory effect of a test compound is determined by comparing the enzyme activity in the presence and absence of the compound.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Human Liver Microsomes (pooled) | Corning | 452161 | -80°C |

| Recombinant Human CYP2D6 | BD Biosciences | 456203 | -80°C |

| Bufuralol hydrochloride | Sigma-Aldrich | B130 | Room Temp |

| 1'-Hydroxybufuralol | Toronto Research Chemicals | H944500 | -20°C |

| Quinidine (Positive Control Inhibitor) | Sigma-Aldrich | Q3625 | Room Temp |

| NADPH Regenerating System (Solution A & B) | Corning | 451200 | -20°C |

| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | - | 4°C |

| Acetonitrile (HPLC grade) | Fisher Scientific | A998 | Room Temp |

| Methanol (HPLC grade) | Fisher Scientific | A412 | Room Temp |

| Water (HPLC grade) | Fisher Scientific | W6 | Room Temp |

| 96-well black, clear-bottom plates | Corning | 3603 | Room Temp |

Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening of potential inhibitors.

Preparation of Reagents

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

-

Bufuralol Stock Solution (10 mM): Dissolve bufuralol hydrochloride in water to make a 10 mM stock solution. Store at -20°C.

-

Test Compound Stock Solutions (10 mM): Dissolve test compounds in a suitable solvent (e.g., DMSO, methanol) to make 10 mM stock solutions. The final solvent concentration in the incubation mixture should be less than 1% to avoid solvent-mediated inhibition.

-

Quinidine Stock Solution (1 mM): Dissolve quinidine in methanol to make a 1 mM stock solution. This will serve as the positive control inhibitor.

-

Human Liver Microsomes (HLM) or Recombinant CYP2D6 (rhCYP2D6): Thaw HLM or rhCYP2D6 on ice immediately before use. Dilute to the desired concentration (e.g., 0.2-0.5 mg/mL for HLM) with cold 100 mM potassium phosphate buffer.

-

NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

Assay Procedure

-

Prepare Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures as described in the table below. It is recommended to perform all incubations in duplicate or triplicate.

| Component | Volume (µL) | Final Concentration |

| 100 mM Potassium Phosphate Buffer (pH 7.4) | Variable | - |

| HLM or rhCYP2D6 | 20 | 0.2 mg/mL |

| Test Compound or Vehicle | 2 | Variable |

| Bufuralol (from 10 mM stock) | 2 | 100 µM |

| Total Pre-incubation Volume | X | |

| NADPH Regenerating System | 20 | 1X |

| Total Incubation Volume | 200 |

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzyme.

-

Initiate the Reaction: Start the reaction by adding the NADPH regenerating system to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

Terminate the Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile or methanol.

-

Protein Precipitation: Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis by fluorescence detection or HPLC.

Detection and Data Analysis

A. Fluorescence Detection:

-

The formation of 1'-hydroxybufuralol can be measured directly in the 96-well plate using a fluorescence plate reader.

-

Set the excitation wavelength to 252 nm and the emission wavelength to 302 nm.

-

The fluorescence intensity is directly proportional to the amount of 1'-hydroxybufuralol formed.

B. HPLC-UV or HPLC-Fluorescence Detection:

-

For a more sensitive and specific quantification, the samples can be analyzed by HPLC.

-

A reverse-phase C18 column is typically used.

-

The mobile phase can consist of a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

-

Detection can be performed using a UV detector at 252 nm or a fluorescence detector with excitation at 252 nm and emission at 302 nm.

C. Data Analysis:

-

Calculate Percent Inhibition: The percent inhibition of CYP2D6 activity by the test compound is calculated using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle)] * 100

-

Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following tables provide a summary of typical kinetic parameters for bufuralol hydroxylation and IC50 values for known CYP2D6 inhibitors.

Table 1: Michaelis-Menten Kinetic Parameters for Bufuralol 1'-Hydroxylation by CYP2D6

| Enzyme Source | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |

| Human Liver Microsomes | 5-15 | Not specified | |

| Recombinant CYP2D6 | ~5 | Not specified |

Table 2: IC50 Values of Known CYP2D6 Inhibitors against Bufuralol Hydroxylation

| Inhibitor | IC50 (µM) | Enzyme Source | Reference |

| Quinidine | 0.05 - 0.5 | Human Liver Microsomes | |

| Berberine | 45 | Human Liver Microsomes | |

| Hydrastine | 350 | Human Liver Microsomes | |

| Diphenhydramine | ~11 | Recombinant CYP2D6 | |

| Chlorpheniramine | ~11 | Recombinant CYP2D6 | |

| Clemastine | ~2 | Recombinant CYP2D6 | |

| Tripelennamine | ~4-6 | Recombinant CYP2D6 | |

| Promethazine | ~4-6 | Recombinant CYP2D6 | |

| Hydroxyzine | ~4-6 | Recombinant CYP2D6 |

Visualizations

Experimental Workflow

Caption: Workflow for the CYP2D6 inhibition assay.

Principle of CYP2D6 Inhibition Assay

Caption: Mechanism of CYP2D6 catalysis and inhibition.

References

- 1. Cytochrome P450 2D6 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 2. assaygenie.com [assaygenie.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1'-Hydroxy bufuralol-d9 as an Internal Standard in Mass Spectrometry

Application Note and Protocol

Introduction

In the realm of drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of metabolites is paramount. Cytochrome P450 2D6 (CYP2D6) is a critical enzyme responsible for the metabolism of a significant portion of clinically used drugs. Bufuralol is a well-established probe substrate for assessing CYP2D6 activity, with its primary metabolite being 1'-Hydroxy bufuralol.[1][2][3] The precise measurement of this compound in biological matrices is essential for in vitro and in vivo CYP2D6 phenotyping and inhibition studies.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[4] To ensure the accuracy and reliability of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial. A SIL-IS, such as this compound-d9, possesses nearly identical physicochemical properties to the analyte of interest. This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively correcting for matrix effects and variations in instrument response.[5] This application note provides a detailed protocol for the use of this compound-d9 as an internal standard for the quantification of this compound in a typical in vitro microsomal incubation matrix.

Principle of Internal Standardization

The use of an internal standard is a powerful technique to improve the precision and accuracy of quantitative analysis. The underlying principle is that the ratio of the signal of the analyte to the signal of the internal standard will remain constant, even if there are variations in sample volume, injection volume, or instrument response.

Experimental Protocols

Materials and Reagents

-

This compound

-

This compound-d9

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human Liver Microsomes

-

NADPH regenerating system

-

Phosphate buffer (0.1 M, pH 7.4)

-

Microcentrifuge tubes (1.5 mL)

Stock and Working Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d9 in methanol to prepare a 1 mg/mL stock solution.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution in acetonitrile.

Sample Preparation (In vitro Microsomal Incubation)

-

Incubation: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and bufuralol (substrate). Pre-incubate at 37°C.

-

Initiate Reaction: Add NADPH regenerating system to start the metabolic reaction. Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard working solution (e.g., 150 µL of acetonitrile with 50 ng/mL this compound-d9 to a 50 µL incubation).

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

| Parameter | Recommended Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate |

| Injection Volume | 2-10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | To be optimized | To be optimized |

| This compound-d9 | To be optimized | To be optimized |

Note: The specific m/z values for precursor and product ions should be determined by direct infusion of the analytical standards.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or ICH) to ensure the reliability of the analytical method. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Summary

The following table presents a hypothetical but typical set of performance characteristics for an LC-MS/MS method for the quantification of this compound using this compound-d9 as an internal standard.

| Validation Parameter | Typical Performance |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Conclusion

This compound-d9 is an ideal internal standard for the accurate and precise quantification of this compound in biological matrices by LC-MS/MS. Its use effectively mitigates variability introduced during sample preparation and analysis, ensuring high-quality data for drug metabolism studies. The provided protocol offers a robust starting point for method development and validation, which can be adapted to specific laboratory instrumentation and study requirements.

References

- 1. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography/tandem mass spectrometric determination of inhibition of human cytochrome P450 isozymes by resveratrol and resveratrol-3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Measuring Bufuralol 1'-Hydroxylase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction